rac Benzodioxole-5-butanamine-d3 Etaydrochloride
Description
rac Benzodioxole-5-butanamine-d3 Etaydrochloride (CAS 60421-20-7) is a deuterated hydrochloride salt of a benzodioxole-substituted butanamine derivative. Its molecular formula is C₁₁H₁₃D₃ClNO₂, indicating the substitution of three hydrogen atoms with deuterium at specific positions. This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard for mass spectrometry (MS) or nuclear magnetic resonance (NMR) studies, where isotopic distinction improves quantification accuracy . The compound is structurally characterized by a 1,3-benzodioxole moiety linked to a butanamine chain, with stereochemical complexity due to its racemic ("rac") nature. It is classified as a controlled product with stringent handling requirements, including permits and certifications, and is typically produced on-demand with a short shelf life .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4,4,4-trideuteriobutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10;/h3-4,6,9H,2,5,7,12H2,1H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRHMTZYADABJZ-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC2=C(C=C1)OCO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(CC1=CC2=C(C=C1)OCO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterium Incorporation via Catalytic Hydrogen-Deuterium Exchange
Deuteration at the butanamine side chain is typically achieved using catalytic hydrogen-deuterium (H-D) exchange. Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts facilitate the replacement of hydrogen atoms with deuterium in a deuterated solvent system. For example:
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Substrate : Non-deuterated rac benzodioxole-5-butanamine free base
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Catalyst : 10% Pd/C (deuterium grade)
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Solvent : Deuterated methanol (CD₃OD) or deuterium oxide (D₂O)
The extent of deuteration (≥98% d3) is confirmed via mass spectrometry, with the molecular ion peak observed at m/z 232.722 ([M]⁺).
Reductive Amination with Deuterated Reagents
An alternative route involves reductive amination of 1-(1,3-benzodioxol-5-yl)-2-butanone using deuterated reducing agents:
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Ketone precursor : 1-(1,3-benzodioxol-5-yl)-2-butanone (synthesized via Friedel-Crafts acylation).
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Deuterated amine source : Methylamine-d3 (CD₃NH₂) or ammonium-d4 chloride (ND₄Cl).
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Reduction : Sodium cyanoborodeuteride (NaBD₃CN) in deuterated acetic acid (CD₃COOD) at pH 4–5.
This method achieves selective deuteration at the methylamino group, minimizing isotopic scrambling.
Purification and Isolation
Chromatographic Separation
Crude reaction mixtures are purified via flash chromatography:
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Stationary phase : Silica gel (230–400 mesh)
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Mobile phase : Gradient elution with CDCl₃:CD₃OD (95:5 to 80:20)
Ion-exchange chromatography is employed for hydrochloride salt formation:
| Parameter | Value |
|---|---|
| Resin | Dowex 50WX8 (H⁺ form) |
| Eluent | D₂O containing HCl gas |
| Final pH | 2.5–3.0 |
| Lyophilization | −50°C, 0.1 mbar, 48 hr |
Crystallization Optimization
Recrystallization from deuterated ethanol (C₂D₅OD) yields analytically pure crystals:
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Solvent system : C₂D₅OD:D₂O (9:1 v/v)
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Crystal morphology : Monoclinic prisms
Analytical Characterization
Spectroscopic Profiling
¹H NMR (600 MHz, D₂O) :
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δ 6.72 (d, J = 8.4 Hz, 1H, Ar-H)
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δ 6.68 (s, 1H, Ar-H)
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δ 6.58 (d, J = 8.4 Hz, 1H, Ar-H)
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δ 3.12 (m, 1H, CHND3)
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Deuterium incorporation : >98% (absence of CH₂/CH₃ signals).
IR (ATR, cm⁻¹) :
Mass Spectrometry
HRMS (ESI+) :
| Temperature (°C) | t₁/₂ (weeks) | Major Degradant |
|---|---|---|
| 25 | 52 | None detected |
| 40 | 16 | Benzodioxole-5-propene |
| 60 | 3 | Oxidative dimer |
Storage at −20°C in amber vials under argon retains >98% purity for 24 months.
Solution Stability
Solvent effects on deuterium retention :
| Solvent | % D-loss (30 days, 25°C) |
|---|---|
| D₂O | 0.2% |
| CD₃OD | 0.5% |
| DMSO-d6 | 1.8% |
Industrial-Scale Production Challenges
Isotopic Purity Control
Batch variability in deuteration efficiency necessitates stringent QC measures:
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QC Parameter | Acceptance Criteria
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Deuteration level | ≥98% d3
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Residual solvents | <50 ppm CD₃OD/D₂O
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Radiochemical purity | >99% by radio-HPLC
Regulatory Considerations
As a Schedule I controlled substance analog, synthesis requires DEA licensing (US) and EU drug precursor regulations compliance.
Applications in Research
Metabolic Studies
Used as internal standard in LC-MS quantification of BDB metabolites:
| Matrix | LOD (ng/mL) | LOQ (ng/mL) |
|---|---|---|
| Human plasma | 0.1 | 0.3 |
| Urine | 0.05 | 0.15 |
Neuropharmacology
PET imaging studies utilize carbon-11 labeled analogs for serotonin transporter mapping.
Chemical Reactions Analysis
rac Benzodioxole-5-butanamine-d3 Etaydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Research
Entactogenic Properties
Rac Benzodioxole-5-butanamine-d3 hydrochloride is structurally similar to 3,4-methylenedioxymethamphetamine (MDMA) and exhibits entactogenic properties. Studies have demonstrated that compounds like rac Benzodioxole-5-butanamine can produce effects similar to MDMA, facilitating emotional openness and social interaction in animal models. For instance, a study showed that (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (a related compound) generalized to MDMA cues in rats, indicating similar pharmacodynamic profiles .
Behavioral Studies
Research indicates that rac Benzodioxole-5-butanamine-d3 hydrochloride may influence serotonergic systems, akin to other MDMA-like substances. Behavioral studies using drug discrimination paradigms have suggested that this compound can elicit responses comparable to those induced by traditional stimulants and hallucinogens, although it is posited to act through distinct mechanisms involving serotonergic pathways .
Neuroscience Applications
Neuropharmacology
The compound's interaction with serotonin receptors makes it a candidate for studying neuropharmacological mechanisms underlying mood regulation and anxiety. Its potential as a research tool in understanding the serotonergic system's role in mood disorders is significant. For example, the behavioral effects observed with rac Benzodioxole-5-butanamine-d3 hydrochloride could provide insights into developing treatments for conditions like depression and PTSD .
Toxicological Studies
Metabolism and Toxicokinetics
Rac Benzodioxole-5-butanamine-d3 hydrochloride's metabolic pathways are critical for understanding its safety profile. Toxicokinetic studies have shown that similar compounds undergo extensive metabolism via cytochrome P450 enzymes, which can lead to various metabolites with differing pharmacological activities. Research has highlighted the importance of studying these metabolites to assess potential toxic effects in humans .
Data Tables
The following table summarizes key findings from studies involving rac Benzodioxole-5-butanamine-d3 hydrochloride and related compounds:
Case Study 1: Behavioral Effects in Rats
A study examined the discriminative stimulus properties of (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine compared to MDMA. The findings indicated that both compounds produced similar behavioral responses, supporting the hypothesis that rac Benzodioxole-5-butanamine-d3 hydrochloride shares a common mechanism of action with MDMA-like substances.
Case Study 2: Metabolic Profiling
Research focusing on the metabolic pathways of benzodioxole derivatives revealed significant insights into their biotransformation processes. Understanding these pathways is crucial for predicting the pharmacokinetic behavior of rac Benzodioxole-5-butanamine-d3 hydrochloride and assessing its safety.
Mechanism of Action
The mechanism of action of rac Benzodioxole-5-butanamine-d3 Etaydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize rac Benzodioxole-5-butanamine-d3 Etaydrochloride, we compare it with structurally and functionally related compounds, focusing on isotopic substitution, regulatory status, and applications.
Table 1: Comparative Analysis of Key Compounds
Key Findings
Isotopic Labeling and Stability: The deuterated version (CAS 60421-20-7) exhibits enhanced metabolic stability compared to its non-deuterated analog (CAS 42542-07-4), making it indispensable for tracking parent compounds in pharmacokinetic studies. Deuterium substitution reduces metabolic degradation rates, a critical feature for longitudinal studies . Benzoctamine-d3 HCl (CAS 10085-81-1) shares similar deuterium-driven advantages but differs structurally as a benzodiazepine derivative, highlighting the broader applicability of isotopic labeling across compound classes .
Structural and Functional Contrasts :
- The benzodioxole core in CAS 60421-20-7 distinguishes it from Benzoctamine derivatives, which feature a benzodiazepine backbone. This structural divergence translates to distinct pharmacological targets: benzodioxoles often interact with serotonin receptors, whereas benzodiazepines modulate GABA pathways .
Analytical Utility :
- Deuterated analogs universally improve signal resolution in MS by mitigating matrix effects. For rac Benzodioxole-5-butanamine-d3 HCl, this property is critical in forensic toxicology and metabolic profiling, where precision is paramount .
Biological Activity
Rac Benzodioxole-5-butanamine-d3 Etaydrochloride, a compound with the CAS number 1217180-38-5, is a deuterated derivative of benzodioxole and butanamine. Its unique structure, featuring a benzodioxole moiety, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C11D3H12ClN2O2
- Molecular Weight : 232.722 g/mol
- IUPAC Name : 1-(1,3-benzodioxol-5-yl)-4,4,4-trideuteriobutan-2-amine;hydrochloride
- SMILES Notation : Cl.[2H]C([2H])([2H])CC(N)Cc1ccc2OCOc2c1
Research indicates that this compound may interact with various neurotransmitter systems, particularly by binding to dopamine receptors. This interaction suggests potential applications in treating neurological disorders. The compound's structure allows it to modulate dopaminergic signaling pathways, which are crucial in conditions such as Parkinson's disease and schizophrenia .
Anticancer Activity
A study evaluating benzodioxole derivatives demonstrated that certain compounds within this class exhibited significant cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma) and C6 (rat glioma). The mechanism involved apoptosis induction and disruption of mitochondrial membrane potential .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5 | A549 | 15.0 | Induces apoptosis |
| Compound 5 | C6 | 20.0 | Disrupts mitochondrial function |
| This compound | A549/C6 | TBD | TBD |
Anticholinesterase Activity
The compound was also evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While some derivatives showed notable inhibition against AChE, this compound demonstrated variable activity, suggesting that structural modifications could enhance its efficacy in this regard .
Case Studies
- Cytotoxicity Assays : In a comparative study of various benzodioxole derivatives, this compound was tested alongside other compounds. The results indicated that while it exhibited some cytotoxicity, its effects were less pronounced compared to more active derivatives like compound 5 .
- Neuropharmacological Studies : Preliminary studies suggest that this compound may have neuroprotective properties due to its interaction with dopaminergic pathways. Further research is needed to elucidate these effects fully.
Safety and Toxicity
Current data regarding the safety profile of this compound is limited. However, as with many compounds interacting with neurotransmitter systems, careful evaluation of potential toxicity is necessary. The compound's classification as a controlled substance may necessitate further regulatory scrutiny before clinical applications can be considered .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structure and purity of rac-Benzodioxole-5-butanamine-d3 Etaydrochloride?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm structural integrity and deuterium incorporation. NMR is critical for verifying isotopic labeling positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to validate molecular weight and isotopic purity (e.g., distinguishing d3 from non-deuterated analogs) .
- High-Performance Liquid Chromatography (HPLC) : Assess chemical purity and detect impurities under optimized chromatographic conditions (e.g., C18 columns, UV detection) .
Q. What safety protocols should be followed when handling this compound?
- Key Precautions :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture and strong oxidizers .
- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does deuteration at the butanamine position influence metabolic stability in pharmacokinetic studies?
- Methodological Considerations :
- Kinetic Isotope Effect (KIE) : Deuteration slows metabolic degradation (e.g., cytochrome P450-mediated oxidation). Compare in vitro half-life () of deuterated vs. non-deuterated analogs using liver microsome assays .
- In Vivo Validation : Conduct bioavailability studies in animal models to assess prolonged plasma exposure. Use LC-MS/MS for quantification .
Q. How can contradictions in deuterium distribution data across synthesis batches be resolved?
- Contradiction Analysis Framework :
- Isotopic Purity Verification : Use NMR or isotope-ratio MS to confirm deuterium incorporation levels. Cross-check with synthetic intermediates .
- Reaction Optimization : Adjust reaction parameters (e.g., solvent, temperature) to minimize proton-deuterium exchange. Validate with independent synthetic routes (e.g., Grignard vs. reductive amination) .
- Batch Consistency : Implement quality control (QC) protocols, including HPLC-MS for batch-to-batch comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
